molecular formula C15H15ClN2O2 B5421104 N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea

N-(5-chloro-2-methylphenyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B5421104
M. Wt: 290.74 g/mol
InChI Key: NNSCDBWJZBQCMQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a 5-chloro-2-methylphenyl group and a 3-methoxyphenyl group attached to the urea moiety, making it a substituted urea derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 3-methoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a tool for studying biological processes involving urea derivatives.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(3-methoxyphenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(3-methoxyphenyl)urea
  • N-(5-chloro-2-methylphenyl)-N’-(4-methoxyphenyl)urea
  • N-(5-chloro-2-methylphenyl)-N’-(3-hydroxyphenyl)urea

Uniqueness

N-(5-chloro-2-methylphenyl)-N’-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can affect its interactions with other molecules, making it distinct from other urea derivatives.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-6-7-11(16)8-14(10)18-15(19)17-12-4-3-5-13(9-12)20-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCDBWJZBQCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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